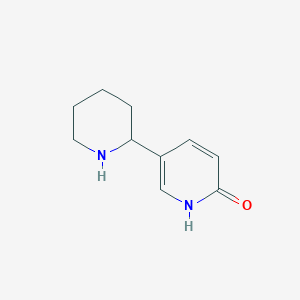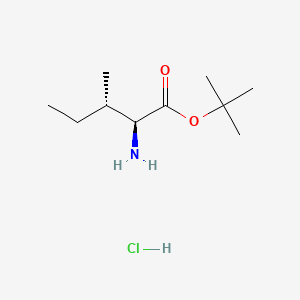![molecular formula C14H21N3O4 B2746250 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid CAS No. 2377032-38-5](/img/structure/B2746250.png)
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid” is an organic compound . It is used as an intermediate in organic synthesis and pharmaceutical processes .
Molecular Structure Analysis
The molecular formula of the compound is C14H21N3O4. The structure includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .科学的研究の応用
Contribution of Knoevenagel Condensation Products in Anticancer Research
Knoevenagel condensation, a reaction that generates α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing molecules with significant anticancer activity. This process, applied to various pharmacophoric aldehydes and active methylenes, has led to a library of compounds demonstrating remarkable efficacy against different cancer targets. These targets include DNA, microtubules, and various kinases, indicating the potential of Knoevenagel condensation products in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Potential in CNS Drug Development
Research has identified functional chemical groups, including pyrazole, which may serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Such compounds have been associated with effects ranging from depression and euphoria to convulsion, underscoring the significance of these chemical groups in developing new CNS drugs (Saganuwan, 2017).
Role in Synthesizing Heterocycles
The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been pivotal in synthesizing various heterocycles, including pyrazolo-imidazoles and spiropyrans. These compounds' reactivity and versatility highlight their utility as building blocks for generating pharmacologically relevant heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Exploration of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, present in numerous synthetic molecules, is recognized for its ability to effectively bind with various enzymes and receptors, eliciting a range of bioactivities. This structural feature makes 1,3,4-oxadiazole derivatives subjects of intense research, contributing to their therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and neuropathic pain (Verma et al., 2019).
Pyrazole Carboxylic Acid in Biological Applications
Pyrazole carboxylic acid derivatives have been emphasized for their wide-ranging biological activities, such as antimicrobial, anticancer, and antifungal effects. These derivatives highlight the importance of the pyrazole carboxylic acid scaffold in medicinal chemistry, offering insights into their synthesis and biological applications. This review underlines the potential of these compounds as guides for medicinal chemistry efforts (Cetin, 2020).
作用機序
Target of Action
The compound, also known as 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid, is primarily used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .
Mode of Action
The compound interacts with its protein targets by forming a ternary complex . The rigidity of the linker, provided by the compound, may impact the 3D orientation of the degrader and thus the formation of the ternary complex . This interaction leads to changes in the protein structure, marking it for degradation .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial pathway for protein degradation in cells . By forming a ternary complex with the target protein, the compound facilitates the tagging of the protein with ubiquitin, a signal for degradation. The ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .
特性
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSUWOUZVRCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)